N-Phenethylacetamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODKMHXGCGKTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236574 | |
| Record name | N-Acetyl-2-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-95-2 | |
| Record name | N-(2-Phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-2-phenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenethylacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7177 | |
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| Record name | N-Acetyl-2-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-phenylethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.725 | |
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| Record name | N-PHENETHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JXY218SZI | |
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Preparation Methods
Reaction with Carboxylic Acids and Anhydrides
Heating phenethylamine with acetic acid at 110–190°C for 1–10 hours under solvent-free conditions produces this compound in moderate yields (45–65%). The exothermic reaction benefits from incremental temperature increases to prevent side reactions such as over-acylation or decomposition. When using acetic anhydride, the reaction proceeds at milder temperatures (20–30°C) in DMF, achieving yields exceeding 80% within 1–3 hours. Triethylamine is often added as an acid acceptor to neutralize liberated protons, further accelerating the reaction.
Table 1: Comparative Analysis of Direct Acylation Methods
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetic acid | Solvent-free | 110–190 | 1–10 | 45–65 | |
| Acetic anhydride | DMF | 20–30 | 1–3 | 80–85 | |
| Chloroacetyl chloride | Water | 70–90 | 2–4 | 70–75 |
Intermediate-Mediated Synthesis Pathways
Alkylation Followed by Acylation
Alternative routes employ phenethylamine derivatives to improve regioselectivity. For example, 2-chloro-N-phenethylacetamide serves as a key intermediate when synthesizing complex analogs. Reacting phenethylamine with chloroacetyl chloride in aqueous sodium bicarbonate at 70–90°C yields this intermediate, which subsequently undergoes nucleophilic displacement with amines or alkoxy groups. This two-step process achieves 70–75% overall yield, with the second step often performed in polar aprotic solvents like DMF to enhance reactivity.
Reductive Amination Strategies
Patent US8754215B2 discloses a method where N-benzyl-2,2-dimethoxyethanamine reacts with 2-chloro-N-phenethylacetamide under basic aqueous conditions (75–80°C, potassium carbonate). Subsequent hydrogenation using Raney nickel at 10 kg H₂ pressure and 65°C removes the benzyl protecting group, yielding 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. Cyclization with sulfuric acid and acylation with cyclohexanoyl chloride finalizes the pathway, demonstrating the versatility of this compound as a precursor for bioactive molecules.
Solvent and Catalyst Optimization
Solvent Systems
DMF consistently outperforms other solvents due to its high polarity and ability to stabilize transition states. Reactions in DMF achieve 15–20% higher yields compared to toluene or dichloromethane. Aqueous alkaline media (pH 10–12) also prove effective for reactions involving chloroacetyl chloride, minimizing hydrolysis side reactions while facilitating easy product isolation via precipitation.
Catalytic Enhancements
Triethylamine and sodium bicarbonate are preferred acid acceptors, with the former reducing reaction times by 30–40% in non-aqueous systems. Raney nickel catalyzes hydrogenation steps with >95% efficiency, though palladium on carbon offers comparable performance at lower temperatures (50–60°C).
Purification and Characterization
Chromatographic Techniques
Column chromatography on silica gel (40–60 mesh) using chloroform:methanol (100:1 v/v) effectively separates this compound from unreacted phenethylamine and diacylated byproducts. This method achieves >98% purity, as evidenced by thin-layer chromatography (TLC) Rf values of 0.45–0.55 in ethyl acetate.
Recrystallization and Salt Formation
Recrystallization from methanol-diethyl ether mixtures produces colorless prisms with melting points of 140–155°C (decomposition). Hydrochloride salt formation via methanolic HCl yields stable crystalline forms, characterized by infrared (IR) absorption bands at 3100–3600 cm⁻¹ for hydrated species.
Table 2: Spectroscopic Data for this compound Derivatives
| Derivative | IR (cm⁻¹) | Melting Point (°C) | Reference |
|---|---|---|---|
| Free base | 1660 (C=O stretch) | 140–155 (dec.) | |
| Hydrochloride salt | 3100–3600 (H₂O) | 200–222 (dec.) | |
| Tetrazole analog | 1512 (C=N stretch) | 170–171 |
Scalability and Industrial Adaptations
Large-scale production (≥10 kg batches) employs continuous flow reactors to maintain precise temperature control and reduce reaction times by 50%. Patent KR820001614B1 highlights a solvent-free process operable at 150–160°C, achieving 85% yield with minimal purification requirements. Economic analyses favor anhydride-based routes despite higher reagent costs, as they reduce energy consumption and waste generation .
Chemical Reactions Analysis
Hydrolysis Reactions
N-PEA undergoes hydrolysis under both acidic and basic conditions due to the electrophilic nature of the carbonyl carbon in the acetamide group:
-
Basic Hydrolysis :
Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release phenethylamine and sodium acetate .
| Condition | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 1M HCl | - | 100°C | 85–90 |
| 1M NaOH | - | 80°C | 78–82 |
Substitution Reactions
The acetamide group participates in nucleophilic substitutions, particularly with organometallic reagents or under Mitsunobu conditions:
-
Grignard Reagent Reactions :
Methylmagnesium bromide substitutes the acetamide oxygen, forming N-phenethyl-N-methylacetamide . -
Phosphorus Reagents :
Triethyl phosphonoacetate facilitates thioether formation via a three-component reaction with sulfonic acids .
Acylation/Amidation
N-PEA serves as an intermediate in peptide coupling and acyl transfer reactions:
-
Anhydride Reactions :
Acetic anhydride acetylates free amine groups in related compounds at 0–25°C .
Cyclization Reactions
The Bischler-Napieralski reaction transforms N-PEA into heterocyclic compounds:
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| N-PEA | POCl3, reflux, 2 hr | 1-Methyl-3,4-dihydroisoquinoline | 65–70 |
| N-PEA + Benzoyl chloride | SO2(l), 25°C, 12 hr | N,N′-Bis-β-phenethyl acetamidine | 40–45 |
This reaction proceeds via iminium ion intermediates, with competing amidine formation under non-polar solvents .
Enzymatic Modifications
While not directly studied for N-PEA, analogous systems provide mechanistic insights:
-
Methyltransferase Activity :
Phenylethanolamine N-methyltransferase (PNMT) catalyzes SAM-dependent methyl transfers via an SN2 mechanism . Though N-PEA lacks the ethanolamine moiety for PNMT recognition, engineered enzymes could theoretically N-methylate it. -
Amidase Hydrolysis :
Microbial amidases cleave acetamide bonds at physiological pH, suggesting potential biotechnological applications .
Reaction Optimization Considerations
Key parameters influencing reaction outcomes:
-
Solvent Polarity :
-
Temperature :
-
Catalysts :
This comprehensive analysis demonstrates N-PEA's versatility as a synthetic building block, with applications ranging from medicinal chemistry to materials science. Ongoing research focuses on enantioselective modifications and catalytic reaction engineering to expand its synthetic utility .
Scientific Research Applications
Cancer Therapy
N-Phenethylacetamide has been studied for its potential anti-cancer properties, particularly in inhibiting metastasis in lung cancer cells.
Case Study
A study demonstrated that treatment with this compound significantly downregulated mesenchymal markers such as N-cadherin and vimentin, which are associated with increased metastatic potential. The compound also inhibited the expression of matrix metalloproteinase-2 (MMP-2), further suggesting its role in reducing cancer cell invasiveness .
| Study | Cell Line | Effect | Significance |
|---|---|---|---|
| A549 | Downregulation of EMT markers | p = 0.0014 | |
| Various | Inhibition of TGF-β signaling | Suppressed metastasis |
Neuropharmacology
This compound has shown potential as an anticonvulsant agent.
Anticonvulsant Activity
Early research indicated that this compound exhibits anticonvulsant properties comparable to those of phenobarbital in rat models. This suggests its potential use in treating seizure disorders .
Antifungal Activity
The compound also demonstrates antifungal properties against specific fungal species.
Efficacy Against Fungi
This compound has been reported to inhibit the growth of Cladosporium cladosporioides and C. sphaerospermum, indicating its potential as an antifungal agent.
| Fungal Species | Inhibition Observed |
|---|---|
| Cladosporium cladosporioides | Yes |
| C. sphaerospermum | Yes |
Antidepressant-Like Effects
Recent studies have explored the antidepressant-like effects of this compound derivatives.
Mechanism
Research suggests that certain derivatives may interact with serotonergic and dopaminergic systems, indicating a potential mechanism for their antidepressant effects.
Synthesis and Derivatives
The synthesis of this compound and its derivatives is crucial for exploring its applications further.
Synthetic Routes
Several synthetic methods have been developed to create derivatives with enhanced biological activity, including modifications that improve potency against specific targets such as M. tuberculosis and cancer cell lines .
Mechanism of Action
The exact mechanism of action of N-(2-phenylethyl)acetamide is not well-documented. it is believed to interact with various molecular targets and pathways due to its structural similarity to other bioactive amines. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenethylacetamide belongs to the phenylacetamide family, which includes derivatives with modifications to the phenyl ring, acetamide group, or side chains. Below is a detailed comparison:
Structural Analogs
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Pharmacological Analogs
Table 2: Pharmacological Comparisons
Key Observations :
- Specificity : this compound derivatives with carbamoyl or dimethoxyphenethyl groups (e.g., Compound 2 in ) outperform sulpiride in anti-ulcer efficacy, suggesting substituent-driven target engagement.
- Mechanistic Diversity : Unlike surfactin, which acts via membrane disruption, this compound modulates intracellular signaling pathways (e.g., TGF-β).
Biological Activity
N-Phenethylacetamide (PEA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research and cell signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
This compound is an amide derivative characterized by the presence of a phenethyl group attached to an acetamide moiety. Its molecular formula is CHNO, and it has a molecular weight of 165.22 g/mol. The compound exhibits a range of biological activities that are primarily linked to its ability to modulate various cellular processes.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to suppress TGF-β-induced EMT in A549 human lung carcinoma cells. This suppression is associated with the downregulation of mesenchymal markers such as N-cadherin, vimentin, and Snail, which are critical in cancer metastasis .
- Matrix Metalloproteinase Activity : Research indicates that this compound significantly reduces the activity of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in tumor invasion and metastasis. The compound inhibits MMP-2 expression by interfering with TGF-β-mediated signaling pathways .
- Cell Viability and Apoptosis : In various studies, PEA has demonstrated cytotoxic effects on different cancer cell lines, suggesting potential applications in cancer therapy. It has been observed to induce apoptosis in leukemia cells and enhance the lifespan of model organisms like Caenorhabditis elegans through SIR-2.1 induction .
Case Studies
Several studies have documented the effects of this compound on different cell lines:
- Lung Cancer Cells : In a study involving A549 cells, treatment with this compound resulted in a statistically significant reduction in EMT markers (p = 0.0014) and MMP-2 activity compared to untreated controls .
- Leukemia Cells : PEA was found to reverse doxorubicin resistance in P388 leukemia cells, indicating its potential as an adjunctive treatment in chemotherapy regimens .
Data Tables
The following table summarizes key findings from studies on this compound's biological activities:
Q & A
Q. What are the established synthetic routes for N-Phenethylacetamide, and how can reaction conditions be optimized for yield and purity?
this compound is synthesized via coupling reactions between acetic acid derivatives and phenethylamine. For example, General Procedure B involves reacting 2-(2-hydroxyphenyl)acetic acid with 2-phenethylamine under standard amide-bond formation conditions (e.g., EDC/HOBt or DCC coupling agents). Reaction optimization includes controlling stoichiometry (1:1 molar ratio), temperature (room temperature to 60°C), and purification via column chromatography (hexane/ethyl acetate gradients). Yields typically range from 45% to 75% depending on substituent steric effects . Characterization via -NMR (e.g., singlet at δ 3.00 for methyl groups) and HRMS (e.g., m/z 270.1494 [M+H]) confirms structural integrity .
Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from structural analogs?
Key spectroscopic features include:
- -NMR : Methyl singlet at δ 3.00 (3H, acetamide CH), phenethyl aromatic protons (δ 7.21–6.92), and amide NH resonance (δ 6.00, broad).
- LCMS/HRMS : Molecular ion [M+H] at m/z 163.2163 (CHNO) with isotopic purity confirmed via HRMS .
- IR : Strong amide C=O stretch at ~1650 cm. Differentiation from analogs (e.g., N-phenylacetamide) relies on absence of aromatic substituents directly adjacent to the acetamide group .
Q. What natural sources produce this compound, and what bioactivities have been observed in isolated compounds?
this compound has been isolated from marine-derived fungi (Aspergillus tritici) and the sponge-associated fungus Penicillium sydowiana. Bioactivities include:
- Antimicrobial activity : Moderate inhibition against plant pathogens (e.g., IC values comparable to positive controls) .
- Anti-inflammatory effects : Suppression of NO production in macrophage assays . Isolation methods typically involve solvent extraction (EtOAc/MeOH), followed by HPLC or column chromatography .
Advanced Research Questions
Q. How does the N-phenethyl substituent influence bioactivity in α-glucosidase inhibitors compared to other aryl/alkyl groups?
In quinoline-thiosemicarbazone-triazole-acetamide derivatives, the N-phenethyl group (compound 10n ) exhibited superior α-glucosidase inhibition (IC = 70.3 µM) compared to N-phenyl (IC = 150.3 µM) or N-4-ethylphenyl (IC = 75.1 µM) analogs. The phenethyl group enhances hydrophobic interactions with the enzyme's active site, as shown via molecular docking. Structural isomerism (e.g., para vs. ortho substitution) further modulates activity, emphasizing the need for 3D-QSAR modeling to refine substituent placement .
Q. What methodological approaches are used to evaluate this compound derivatives as enzyme inhibitors (e.g., MAO, ChE)?
- In vitro enzyme assays : MAO-B and acetylcholinesterase (AChE) inhibition are tested using spectrophotometric methods (e.g., Ellman’s assay for ChE). IC values are calculated via nonlinear regression of dose-response curves .
- Molecular docking : Autodock Vina or Schrödinger Suite models ligand-enzyme interactions, prioritizing hydrogen bonding (amide NH to catalytic residues) and π-π stacking (phenethyl to aromatic enzyme pockets) .
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronic properties (e.g., logP, Hammett constants) with inhibitory potency .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50}50 values for similar compounds)?
Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration) or structural impurities. Mitigation strategies include:
- Standardized protocols : Adopt WHO-recommended α-glucosidase assay conditions (pH 6.8, 37°C) .
- Systematic reviews : Follow PRISMA guidelines to aggregate data, assess bias (e.g., via Cochrane Risk of Bias Tool), and perform meta-analyses .
- Reproducibility checks : Validate synthetic routes (e.g., NMR purity >95%) and bioassay replicates (n ≥ 3) .
Methodological Best Practices
- Synthesis : Optimize coupling reactions using microwave-assisted synthesis to reduce reaction time and improve yield .
- Bioactivity studies : Include positive controls (e.g., acarbose for α-glucosidase) and report IC values with 95% confidence intervals .
- Data reporting : Adhere to ACS Style Guide for spectral data and IUPAC nomenclature to ensure clarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
